Isomatrine

説明

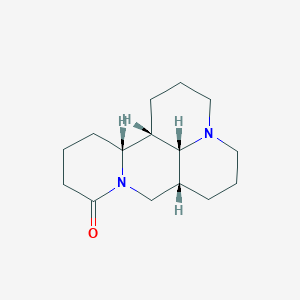

Structure

2D Structure

3D Structure

特性

CAS番号 |

17801-36-4 |

|---|---|

分子式 |

C15H24N2O |

分子量 |

248.36 g/mol |

IUPAC名 |

(1S,2R,9R,17R)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one |

InChI |

InChI=1S/C15H24N2O/c18-14-7-1-6-13-12-5-3-9-16-8-2-4-11(15(12)16)10-17(13)14/h11-13,15H,1-10H2/t11-,12+,13-,15-/m1/s1 |

InChIキー |

ZSBXGIUJOOQZMP-QVHKTLOISA-N |

SMILES |

C1CC2C3CCCN4C3C(CCC4)CN2C(=O)C1 |

異性体SMILES |

C1C[C@@H]2[C@@H]3CCCN4[C@@H]3[C@H](CCC4)CN2C(=O)C1 |

正規SMILES |

C1CC2C3CCCN4C3C(CCC4)CN2C(=O)C1 |

製品の起源 |

United States |

Biosynthetic Pathways and Bioinspired Synthetic Strategies for Isomatrine

Proposed Biosynthetic Route from Precursors

The biosynthesis of matrine-type alkaloids, including isomatrine, is a complex process that is not yet fully enzymatically detailed. nih.govresearchgate.net However, a widely accepted pathway has been proposed based on feeding studies and biosynthetic principles.

The biosynthesis of this compound is proposed to originate from three separate molecules of the amino acid (-)-lysine. nih.govnih.govresearchgate.netcaltech.educaltech.edu The initial and crucial step in this proposed pathway is the enzymatic conversion of (-)-lysine into the unstable cyclic imine, Δ1-piperidine. nih.govnih.govresearchgate.netcaltech.educaltech.eduresearchgate.net

The proposed sequence continues with the dimerization of two Δ1-piperidine molecules, which, after subsequent oxidation and isomerization, is thought to yield a quinolizidine (B1214090) intermediate. nih.gov This C10 intermediate serves as a common precursor for several lupin alkaloids. nih.gov The final stage of framework construction involves a Mannich-type addition of this quinolizidine intermediate to a third molecule of Δ1-piperidine. nih.gov Subsequent cyclization with a pendant aldehyde group generates the oxidized tetracyclic core, which upon reduction, leads to the basic matrine (B1676216) skeleton. nih.gov

| Molecule | Role in Biosynthesis |

| (-)-Lysine | The primary precursor, providing the carbon and nitrogen atoms for the alkaloid backbone. nih.govnih.govresearchgate.netcaltech.educaltech.edu |

| Δ1-Piperidine | A key, unstable cyclic imine intermediate formed from lysine (B10760008). Three units are incorporated to build the final structure. nih.govnih.govresearchgate.netcaltech.educaltech.edu |

| This compound | The final tetracyclic alkaloid product of the biosynthetic pathway. nih.gov |

While the complete enzymatic cascade for this compound biosynthesis has not been fully characterized, key enzyme classes are known to be involved in the formation of its precursors. nih.govresearchgate.net The initial conversion of L-lysine into cadaverine (B124047) is catalyzed by lysine decarboxylase (LDC), which is considered the first committed step in the biosynthesis of quinolizidine alkaloids. nih.gov Cadaverine is then oxidized by a copper amine oxidase (CuAO), leading to 5-aminopentanal, which spontaneously cyclizes to form the pivotal intermediate, Δ1-piperideine. nih.gov

Further steps in the pathway, such as the dimerization and subsequent cyclizations, are presumed to be under enzymatic control, although the specific enzymes have not been fully identified. nih.gov In bio-inspired synthetic efforts, researchers have investigated the use of enzymes for late-stage modifications. For instance, a screen of over 180 bacterially-derived P450 enzymes was conducted to attempt a site-selective C-H oxidation on a synthetic precursor to this compound, though this particular enzymatic approach was unsuccessful. nih.govresearchgate.net This highlights the ongoing challenge and interest in elucidating and harnessing the specific enzymes involved in matrine-type alkaloid biosynthesis. nih.gov

Bioinspired Chemical Synthesis Methodologies

The proposed biosynthetic pathway of this compound has directly inspired efficient and innovative chemical synthesis strategies. These biomimetic approaches aim to replicate the logic of nature's synthesis in a laboratory setting.

A significant breakthrough in the synthesis of this compound is a bio-inspired dearomative annulation reaction. nih.govnih.govresearchgate.netcaltech.educaltech.edu This strategy is centered on overcoming the challenge of handling the unstable biosynthetic intermediate, Δ1-piperidine. nih.gov To circumvent this, the reaction utilizes pyridine (B92270), an inexpensive and stable aromatic compound, as a surrogate for Δ1-piperidine. nih.govnih.govresearchgate.netcaltech.educaltech.edu

The core of this methodology is a key transformation where two molecules of pyridine are joined with one molecule of glutaryl chloride. nih.govnih.govresearchgate.netcaltech.educaltech.edu This reaction proceeds via a dearomative annulation, a powerful process that breaks the aromaticity of the pyridine rings to form new rings. The result is the construction of the entire tetracyclic framework of the matrine alkaloids in a single, highly efficient step. nih.govnih.govresearchgate.netcaltech.educaltech.eduacs.org This approach has enabled the synthesis of this compound in just four steps from commercially available chemicals. nih.govacs.org

The primary design principle behind modern bioinspired syntheses of this compound is the strategic construction of the complex tetracyclic core from simple, readily available precursors in a minimal number of steps. nih.govnih.govresearchgate.netcaltech.educaltech.edu

The dearomative annulation strategy exemplifies this principle. nih.gov By using pyridine as a stable stand-in for the reactive Δ1-piperidine intermediate, the synthesis elegantly mimics the biosynthetic proposal of combining C5 units derived from lysine. nih.govnih.govresearchgate.netcaltech.educaltech.edu The ability to form the entire carbon framework in a single reaction between two pyridine molecules and glutaryl chloride is a hallmark of this design's efficiency. nih.govresearchgate.net Following the creation of this core structure, subsequent steps involve transformations like global reduction and site-selective oxidation to install the final functionalities and stereochemistry of this compound. nih.gov This strategy, which progresses from the least thermodynamically stable isomer (this compound) to other more stable matrine-type alkaloids, further showcases a sophisticated design inspired by the natural products themselves. nih.govbc.edu

| Component | Function in Bioinspired Synthesis |

| Pyridine | A stable and commercially available surrogate for the unstable biosynthetic intermediate Δ1-piperidine. nih.govnih.govresearchgate.netcaltech.educaltech.edu |

| Glutaryl Chloride | Reacts with two equivalents of pyridine to form the core structure. nih.govnih.govresearchgate.netcaltech.educaltech.edu |

| Tetracyclic Framework | The complete core of the matrine alkaloid, constructed in a single dearomative annulation step. nih.govnih.govresearchgate.netcaltech.educaltech.edu |

Advanced Synthetic Approaches to Isomatrine and Its Analogues

Total Synthesis Strategies

Total synthesis approaches to isomatrine aim to construct the complete molecular framework from simpler, commercially available starting materials. These strategies often involve multiple steps and the careful control of reaction conditions to achieve the desired connectivity and stereochemistry.

Multi-step Total Syntheses from Commercially Available Precursors

One notable multi-step total synthesis of this compound utilizes a bioinspired dearomative annulation reaction as a key step. This approach leverages pyridine (B92270) as a stable surrogate for the unstable cyclic imine Δ¹-piperidine, which is proposed as an intermediate in the biosynthesis of matrine (B1676216) alkaloids. nih.govresearchgate.netacs.orgnih.gov In this strategy, two molecules of pyridine are coupled with a molecule of glutaryl chloride to directly form the tetracyclic core of the matrine alkaloids in a single step. nih.govresearchgate.netacs.orgnih.gov This dearomative annulation provides a rapid way to construct the fundamental framework of this compound. nih.gov Following this key step, this compound can be synthesized in a total of four steps from inexpensive, commercially available chemicals. nih.govresearchgate.netacs.orgnih.govscite.aiacs.orgresearchgate.net This four-step synthesis from readily available starting materials highlights the efficiency gained through the dearomative annulation strategy. This compound synthesized via this route can then serve as a precursor for the synthesis of other lupin alkaloids, including matrine, allomatrine (B3037849), isosophoridine, and sophocarpidine, through late-stage isomerization or manipulation. nih.govresearchgate.netacs.orgnih.govscite.aiacs.orgresearchgate.net

Another approach to the total synthesis of matrine alkaloids, including this compound, involves an 8-step sequence starting from simple acyclic precursors. This strategy constructs the tetracyclic framework and forms multiple covalent bonds of the target structure. A key feature of this synthesis is the use of a cross-conjugated triene positioned at the core of a branched acyclic structure, which undergoes a sequence of two intramolecular cycloadditions to yield the tetracyclic framework. researchgate.net

Optimization of Synthetic Pathways for Brevity and Efficiency

Another strategy that contributes to efficiency is the use of a divergent total synthesis approach. This method leverages the dynamic stereochemistry of carbon-nitrogen bonds to enable the synthesis of multiple diastereomeric alkaloids, including this compound, from a single precursor. researchgate.net The efficiency of this approach is facilitated by the rapid construction of the natural product core via a twofold intramolecular hetero-Diels-Alder reaction sequence of a dendralenic precursor. researchgate.net

The development of selective transformations that quickly build complex scaffolds from simple precursors is a key aspect of efficient synthesis. caltech.edu The diastereoselective dearomative pyridine cyclization falls into this category, as it directly forms the tetracyclic core of the matrine-type alkaloids from commodity feedstocks in one step. caltech.edu

Gram-Scale Synthesis Protocols for this compound

The scalability of a synthetic route is crucial for providing access to larger quantities of this compound for further studies. The dearomative annulation reaction between pyridine and glutaryl chloride has been successfully performed on a significant scale. The reaction between pyridine and glutaryl chloride in dichloromethane (B109758) has been shown to yield the (±)-tetracycle on a 10 g scale with a 62% yield. nih.govmdpi.com Furthermore, this reaction has been demonstrated to be robust and scalable, with one-mole scale reactions producing over 160 grams of the (±)-tetracycle in a single batch with a 67% yield. nih.gov The product from this reaction can be isolated by precipitation, avoiding the need for chromatography and contributing to scalability. nih.gov

The subsequent steps in the synthesis of this compound from this tetracyclic intermediate have also been explored for scalability. Hydrogenation of the tetracycle followed by reduction has provided (±)-isomatridine in 60% yield over two steps. nih.gov Resolution of the diamine (±)-isomatridine through recrystallization of the di-p-toluoyl tartaric acid salt has allowed for the recovery of the desired (+)-diamine in good enantiomeric excess on a multi-gram scale. nih.govmdpi.com To date, over 1 gram of (+)-isomatrine has been prepared using this synthetic route. nih.gov

While the search results primarily detail gram-scale synthesis in the context of the dearomative annulation approach, other synthetic strategies would also need to address scalability for practical applications.

Stereoselective Synthesis and Chiral Resolution

Control over stereochemistry is paramount in the synthesis of natural products like this compound, which possesses multiple stereocenters. Strategies for stereoselective synthesis aim to produce specific stereoisomers directly, while chiral resolution methods are used to separate enantiomers from a racemic mixture.

Diastereoselective Cyclization Reactions (e.g., involving pyridine and glutaryl chloride)

The dearomative annulation reaction between pyridine and glutaryl chloride, a key step in some total syntheses of this compound, exhibits diastereoselectivity. nih.govcaltech.edumdpi.com This reaction yields the (±)-tetracycle as the sole diastereomer observed experimentally. mdpi.com Computational investigations have been performed to understand the diastereoselectivity of this cyclization. nih.govmdpi.comnih.gov These studies suggest that the lowest energy transition state for the first cyclization step involves a boat-like conformation, leading to the formation of the syn isomer. mdpi.comnih.gov The final deprotonation step is considered the selectivity-determining step, favoring the formation of the syn-syn (±)-tetracycle, even though it is thermodynamically less stable than the anti-anti isomer. mdpi.com

The mechanism of the reaction between pyridine and glutaryl chloride involves a stepwise pathway. nih.govacs.org Monitoring the reaction by ¹H NMR has shown that the major species at low temperatures is the bis-acyl pyridinium (B92312) salt, which then converts to an acid chloride resulting from monocyclization upon warming. nih.gov

Enantioenrichment Strategies for this compound and its Precursors

Since the dearomative annulation reaction of pyridine and glutaryl chloride yields a racemic mixture of the tetracyclic core, enantioenrichment strategies are necessary to obtain enantiomerically pure this compound. One effective method for obtaining enantiomerically enriched this compound is the chiral resolution of a synthetic intermediate. In the synthesis utilizing the dearomative annulation, the racemic diamine (±)-isomatridine, obtained after hydrogenation and reduction of the tetracyclic intermediate, is subjected to chiral resolution. nih.govmdpi.com This resolution is achieved through recrystallization of the di-p-toluoyl tartaric acid salt of the diamine, allowing for the isolation of the (+)-diamine with good enantiomeric excess. nih.govmdpi.com This enantiomerically enriched intermediate can then be carried forward to synthesize (+)-isomatrine. nih.gov

Other strategies for achieving stereocontrol in the synthesis of related nitrogen heterocycles, which could potentially be adapted or provide inspiration for this compound synthesis, include catalytic asymmetric dearomatization reactions. For example, catalytic enantioselective dearomatization of in situ-formed N-acylpyridinium salts with Grignard reagents and copper catalysts has been reported, yielding enantioenriched dihydropyridines. mdpi.comnih.gov Additionally, chemo-enzymatic approaches involving amine oxidase/ene imine reductase cascades have been explored for the stereoselective preparation of substituted piperidines. mdpi.com While these examples may not directly apply to the core cyclization forming the matrine skeleton, they illustrate the range of methods available for controlling stereochemistry in nitrogen-containing ring systems.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 10249042 |

| Pyridine | 1049 |

| Glutaryl chloride | 14028 |

| Matrine | 10236 |

| Allomatrine | 644040 |

| Isosophoridine | 644041 |

| Sophocarpidine | 644042 |

| (-)-Lysine | 5961 |

| Δ¹-piperidine | 14710 |

| Isomatridine | 10249043 |

| di-p-toluoyl tartaric acid | 102971 |

Interactive Data Tables

Based on the search results, a data table summarizing the yield and scale of the dearomative annulation reaction can be generated:

| Reactants | Product | Scale | Yield | Source |

| Pyridine, Glutaryl chloride | (±)-Tetracycle | 10 g | 62% | nih.govmdpi.com |

| Pyridine, Glutaryl chloride | (±)-Tetracycle | 1 mole | 67% | nih.gov |

Synthetic Utility of this compound as a Precursor to Other Lupin Alkaloids

This compound serves as a pivotal intermediate in the synthesis of various lupin alkaloids. Its chemical structure allows for strategic transformations, including isomerization and reduction, to yield diverse matrine-type compounds. nih.govcaltech.educhemrxiv.org This section details specific examples of how this compound is utilized in the synthesis of these related alkaloids.

Isomerization Studies to (+)-Matrine and (+)-Allomatrine

This compound is recognized as the least thermodynamically stable isomer among matrine, allomatrine, and itself. bc.edu This inherent instability allows for its isomerization to the more stable (+)-matrine and (+)-allomatrine. nih.govbc.edu Investigations into the catalytic isomerization of (+)-isomatrine have shown that different catalysts can selectively favor the formation of specific isomers. For instance, using Rh/C as a catalyst has been shown to yield (+)-matrine, albeit in a moderate yield of 32%. nih.govmdpi.com In contrast, the use of Pd/C significantly favors the formation of (+)-allomatrine, achieving an impressive 83% yield. nih.govmdpi.com Initial attempts with Pt-catalyzed isomerization of (+)-isomatrine were reported to produce a mixture of five compounds and did not achieve the yields of (+)-matrine and (+)-allomatrine reported in earlier studies. nih.gov

Here is a summary of isomerization results:

| Starting Material | Catalyst | Product | Yield (%) |

| (+)-Isomatrine | Rh/C | (+)-Matrine | 32 |

| (+)-Isomatrine | Pd/C | (+)-Allomatrine | 83 |

| (+)-Isomatrine | Pt/C | (+)-Isosophoridine | 55 |

| (+)-Isomatrine | PtO₂ (98 °C, 15 min) | (-)-Sophoridine | 10 |

| (+)-Isomatrine | PtO₂ (80 °C, 24 h) | (-)-Isomer (unnatural) | 40 |

Conversions to (+)-Isosophoridine and (-)-Sophoridine

Beyond isomerization to matrine and allomatrine, this compound can also be converted into other lupin alkaloids, such as (+)-isosophoridine and (-)-sophoridine. nih.govcaltech.educhemrxiv.org The choice of catalyst plays a crucial role in directing the reaction towards the desired product. For the synthesis of (+)-isosophoridine, isomerization of (+)-isomatrine using Pt/C has been reported to provide a 55% yield. nih.govmdpi.comunipi.it The synthesis of (-)-sophoridine from this compound can be achieved using PtO₂ as a catalyst. nih.govmdpi.com Conducting the reaction at 98 °C for 15 minutes furnished (-)-sophoridine in a 10% yield, alongside other isomers. nih.govmdpi.comunipi.it A longer reaction time of 24 hours at 80 °C with PtO₂ resulted in the isolation of an unnatural (-)-isomer in 40% yield. nih.govmdpi.comunipi.it

Development of Novel Synthetic Dearomatization Approaches for Matrine Alkaloids

The synthesis of matrine-type alkaloids, including this compound, has been significantly advanced by the development of novel dearomatization approaches. nih.govacs.orgresearchgate.netnih.govcaltech.educhemrxiv.orgmdpi.comnih.govcaltech.edu Inspired by the proposed biosynthesis of these alkaloids from lysine (B10760008), which involves the unstable cyclic imine Δ¹-piperidine, researchers have explored strategies that utilize stable surrogates for this reactive intermediate. nih.govacs.orgresearchgate.netnih.govcaltech.educhemrxiv.orgresearchgate.net

A notable dearomative annulation reaction has been developed that employs pyridine as a stable and inexpensive surrogate for Δ¹-piperidine. nih.govacs.orgresearchgate.netnih.govcaltech.educhemrxiv.org In this key transformation, two molecules of pyridine are coupled with a molecule of glutaryl chloride, constructing the complete tetracyclic framework of the matrine alkaloids in a single step. nih.govacs.orgresearchgate.netnih.govcaltech.educhemrxiv.orgnih.gov This approach has enabled the synthesis of this compound in a remarkably short four steps from readily available starting materials. nih.govacs.orgresearchgate.netnih.govcaltech.educhemrxiv.org

This dearomative strategy is particularly powerful as it allows for the rapid assembly of the core structure of matrine-type alkaloids. nih.govmdpi.comnih.gov The reaction between pyridine and glutaryl chloride in dichloromethane at low temperatures, followed by warming, has been shown to yield the (±)-tetracycle in good yields, even on a large scale. nih.govresearchgate.netmdpi.com This tetracyclic intermediate contains all the necessary carbon and nitrogen atoms of this compound and can be further elaborated through subsequent steps, such as reduction and site-selective oxidation, to yield (+)-isomatrine. nih.govresearchgate.net This dearomative annulation approach has not only provided a concise synthesis of this compound but has also served as a unified strategy for accessing other matrine-type alkaloids, including matrine, allomatrine, isosophoridine, and sophoridine, often representing the shortest syntheses reported to date. nih.govcaltech.educhemrxiv.orgmdpi.comcaltech.edu

Analytical Chemistry Methodologies for Isomatrine Research

Spectroscopic Techniques for Structural Elucidation and Characterization

Spectroscopic methods are crucial for determining the molecular structure and confirming the identity of isomatrine.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR)

NMR spectroscopy is a definitive method for analyzing the atomic structure and composition of organic molecules like this compound. measurlabs.com Both 1H NMR and 13C NMR are widely used to provide detailed information about the types of protons and carbons present in the molecule and their chemical environments. measurlabs.comkib.ac.cn Analysis of chemical shifts, splitting patterns, and coupling constants in 1H NMR spectra helps in assigning specific protons to different parts of the molecule. mdpi.com 13C NMR spectroscopy provides information about the carbon skeleton. kib.ac.cnmdpi.com Two-dimensional NMR techniques, such as HMQC, HSQC, 1H-1H COSY, and HMBC, are often employed to establish connectivity between atoms and confirm assignments, particularly for complex structures like this compound. researchgate.netmdpi.com For instance, 1D NMR data of a compound similar to this compound showed characteristic signals that aided in its identification. kib.ac.cn Complete 1H and 13C NMR data assignments can be achieved through a combination of 1D and 2D NMR techniques. mdpi.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the exact mass of a molecule, which is essential for confirming its elemental composition. frontiersin.orgcaltech.edu HRMS provides a high level of accuracy in mass measurement, allowing for the differentiation of compounds with very similar nominal masses. amazonaws.com This technique is often coupled with chromatographic separation methods like Ultra-High Performance Liquid Chromatography (UHPLC-HRMS) for the screening and identification of alkaloids, including this compound, in complex mixtures such as plant extracts. amazonaws.commdpi.com HRMS data, including accurate m/z values and fragmentation patterns (MS/MS), are used to identify and confirm the presence of this compound by comparing experimental data with theoretical values and database entries. frontiersin.orgamazonaws.com For example, HRMS has been used to identify this compound and its derivatives based on their accurate mass measurements and characteristic fragment ions. frontiersin.orgamazonaws.com

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. nottingham.ac.ukutexas.edu These techniques provide a spectrum of absorption bands that correspond to the different types of bonds and functional groups within the this compound molecule. kib.ac.cnnottingham.ac.uk IR spectroscopy can be used to confirm the presence of specific functionalities, such as carbonyl groups or amine groups, which are part of the this compound structure. kib.ac.cnresearchgate.net FTIR spectroscopy offers advantages in terms of speed and sensitivity compared to traditional dispersive IR. google.com Analysis of the IR or FTIR spectrum of isolated this compound can help confirm its identity by comparison with reference spectra of authentic standards. kib.ac.cnnottingham.ac.uk

Electronic Circular Dichroism (ECD) Calculations for Stereochemical Characterization

Electronic Circular Dichroism (ECD) spectroscopy is a valuable technique for determining the absolute configuration of chiral molecules like this compound. ECD measures the differential absorption of left and right circularly polarized light by a chiral substance. researchgate.netfaccts.de Theoretical ECD spectra are often calculated using computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), and compared to experimental ECD spectra to assign the absolute stereochemistry. researchgate.netyoutube.comustc.edu.cn The process typically involves conformational analysis to identify stable conformers, followed by TD-DFT calculations of the ECD spectra for these conformers. researchgate.net The calculated spectra are then Boltzmann-averaged and compared to the experimental data. researchgate.net ECD calculations have been used in the stereochemical characterization of matrine-type alkaloids. researchgate.net

X-Ray Crystallography for Absolute Configuration Determination

X-Ray crystallography is a definitive method for determining the three-dimensional structure of a crystalline compound, including the absolute configuration of chiral centers. researchgate.net By analyzing the diffraction pattern produced when X-rays interact with a crystal of this compound, the precise positions of the atoms can be determined, providing unambiguous information about bond lengths, bond angles, and stereochemistry. researchgate.net This technique requires the availability of suitable single crystals of this compound or its derivatives. X-ray structural data can be deposited in databases like the Cambridge Structural Database. nih.gov X-ray analysis of (+)-isomatrine hydrobromide has been performed to elucidate its structure and confirm the conformations of its rings. researchgate.net

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantitative determination.

Various chromatographic methods have been developed for the separation and analysis of alkaloids, including this compound. bas.bg High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantitative analysis of matrine-type alkaloids. bas.bgresearchgate.netnih.gov Reversed-phase HPLC is commonly employed, utilizing a stationary phase with hydrophobic properties and a mobile phase typically composed of a mixture of water or buffer and an organic solvent like methanol (B129727) or acetonitrile. nih.govnih.gov The mobile phase composition, flow rate, and column temperature are optimized to achieve adequate separation of this compound from other components in the sample. nih.govnih.gov UV detection is frequently used for monitoring the elution of this compound from the column. nih.govnih.gov

HPLC coupled with Mass Spectrometry (HPLC-MS or LC-MS) is a powerful hyphenated technique that combines the separation capability of HPLC with the detection and identification power of MS. researchgate.netnih.gov LC-MS is widely used for the identification and quantification of matrine-type alkaloids in various matrices. researchgate.netnih.govthieme-connect.com Tandem mass spectrometry (MS/MS) provides fragmentation information that aids in the structural confirmation of this compound. amazonaws.comucl.ac.uk Ultra-high performance liquid chromatography (UHPLC) coupled with HRMS (UHPLC-HRMS) offers improved separation efficiency and sensitivity for the screening and analysis of alkaloids in complex samples. amazonaws.com

Gas Chromatography (GC) is another chromatographic technique that can be used for the analysis of volatile or semi-volatile compounds. While HPLC is more commonly applied to the analysis of relatively polar and non-volatile alkaloids like this compound, GC coupled with Mass Spectrometry (GC-MS) has also been used for the analysis of alkaloids in plant extracts. researchgate.netnih.gov Sample preparation techniques, such as liquid-liquid extraction, are often employed before chromatographic analysis to isolate and concentrate this compound from the sample matrix. nih.govresearchgate.net

Quantitative analysis of this compound using chromatography is typically performed using external standard methods or internal standard methods, where the peak area or height of this compound in the chromatogram is compared to calibration curves generated using known concentrations of a reference standard. nih.govimtm.cz Validation of chromatographic methods is crucial to ensure their accuracy, precision, sensitivity, and selectivity for the reliable quantification of this compound in different sample types. bas.bgnih.govamazonaws.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identification and Quantification in Complex Mixtures

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful hybrid analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This coupling allows for the identification and quantification of individual compounds within complex mixtures with high sensitivity and specificity. LC-MS is particularly well-suited for the analysis of polar and ionic compounds, including many biomolecules, as it does not require the sample to be volatile or thermally stable. This is advantageous for analyzing compounds like this compound, which might decompose if heated.

In LC-MS/MS, the sample is first separated into its components as it passes through a chromatographic column using a liquid mobile phase. The separated components are then ionized and introduced into the mass spectrometer for analysis. Tandem mass spectrometry (MS/MS) provides additional structural information by fragmenting the ions and analyzing the resulting fragments. This fragmentation pattern serves as a molecular "fingerprint" that aids in the identification of compounds.

LC-MS/MS is a primary tool for the high-throughput characterization of natural products, including alkaloids like this compound, in complex matrices such as plant extracts. The technique is widely used for rapid classification, identification, and structural speculation of unknown compounds. While LC-MS/MS generates large datasets, tools like molecular networking can assist in processing and interpreting this data, although the presence of redundant nodes can lead to false-positive results.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for separating and quantifying components in a liquid sample. It is widely applied for the accurate identification, quantification, and assessment of compound purity in various fields, including the pharmaceutical and chemical industries. HPLC is crucial for resolving complex mixtures.

The principle of HPLC relies on the differential distribution of an analyte between a stationary phase and a mobile phase as it passes through a column. The rate at which a compound moves through the stationary phase is dictated by its chemical structure, forming the basis for separation. HPLC systems typically include hardware, a matrix (commonly silica), and a stationary phase within the column.

HPLC methods are developed and validated for specific applications, such as the quantitative determination of compounds. An external calibration method, using known standards of controlled purity, is a common approach for quantification in HPLC. Standard solutions of precise concentrations are injected to establish a calibration curve based on the linear relationship between concentration and detector response (e.g., UV response). The concentration of the analyte in unknown samples is then determined by comparing their responses to the calibration curve. For example, an isocratic reversed-phase HPLC method has been developed for the quantitative determination of matrine (B1676216), a related alkaloid, in liquid crystal nanoparticles, demonstrating good linearity, recovery, and precision.

HPLC is used for purity assessment by separating the target compound from impurities present in a sample. By analyzing the chromatogram, the presence and relative amounts of impurities can be determined, ensuring that pharmaceutical compounds meet safety and efficacy standards.

Advanced Computational Analytical Approaches

Density Functional Theory (DFT) Calculations for Molecular Conformation and Reactivity

Density Functional Theory (DFT) is a fundamental quantum chemistry method used to describe the properties of multi-electron systems through electron density. DFT calculations are valuable for elucidating the electronic structure and properties of molecules, providing theoretical insights into molecular interactions. DFT can be used to determine atomic and molecular properties, including molecular orbital energy levels, atomic charge distributions, geometric configurations (bond lengths and angles), and vibrational frequencies.

In the context of this compound and related alkaloids, DFT calculations can be applied to study molecular conformation and reactivity. DFT can help in understanding the preferred conformations of these molecules and the form and junction of their multiple rings. For instance, DFT calculations have been used to study the molecular and electronic structure of members in the trans-matrine series, revealing that many exhibit a strong preference for one conformation. These calculations can also predict reactive sites within a molecule by analyzing descriptors such as the Fukui function and dual descriptor.

DFT calculations can provide insights into chemical reactivity by determining descriptors like chemical potential, chemical hardness, and electrophilicity. These descriptors help in understanding how molecules might react in different environments, such as in gas or aqueous phases. The accuracy of DFT calculations depends on the selection of appropriate functionals and basis sets.

In Silico Tools for Target Prediction and Pathway Analysis

In silico tools encompass a range of computational methods used to analyze biological data and predict molecular interactions and biological processes. These tools are essential in drug discovery and research for tasks such as target prediction and pathway analysis.

Ligand-based in silico approaches, for example, predict potential targets for a compound based on the principle that similar ligands tend to bind to similar targets and exhibit similar biological responses. Various databases and software are available for predicting potential targets for compounds.

Network-based approaches are also employed in in silico analysis to investigate the dynamic patterns within integrated datasets and predict critical nodes, pathways, and biological processes. These approaches are particularly recommended for identifying targets and drug candidates for complex conditions. They involve analyzing nodes and edges in various types of networks, including protein-protein interaction networks and metabolic networks. By categorizing metabolic processes into pathways, network analysis can help identify vital reactions or biological processes.

Specific in silico tools and databases are available for tasks such as predicting miRNA targets and analyzing their impact on gene expression and biological activities. Tools like MiRSystem can simultaneously employ

Future Directions and Emerging Research Avenues for Isomatrine

Exploration of Underexplored Isomers and Stereoisomers within the Matrine (B1676216) Alkaloid Family

The matrine alkaloid family encompasses several isomers and stereoisomers, including matrine, oxymatrine (B1678083), allomatrine (B3037849), and isomatrine. wikipedia.orgbc.eduwikipedia.orgacs.org While matrine and oxymatrine have received significant attention, the pharmacological properties of this compound and other less common isomers like isosophoridine remain less characterized. bc.edunih.gov Future research should prioritize the isolation, characterization, and biological evaluation of these underexplored isomers to understand their unique activities and potential therapeutic advantages or differences compared to matrine and oxymatrine. bc.eduacs.org Studies have shown that the molecular conformation of matrine isomers can affect their biological activity, suggesting that the distinct stereochemistry of this compound may confer unique properties. frontiersin.org Exploring these differences could reveal novel therapeutic opportunities.

Development of More Sustainable and Scalable Synthetic Methodologies

The primary source of matrine alkaloids, including this compound, is extraction from natural plants, particularly Sophora flavescens. nih.govresearchgate.net While extraction provides access to these compounds, developing sustainable and scalable synthetic methodologies is crucial for ensuring a consistent and potentially more cost-effective supply for research and potential therapeutic development. Recent advances in synthetic chemistry, such as bioinspired dearomative annulation reactions, have enabled the synthesis of the matrine alkaloid framework, including this compound, from readily available starting materials like pyridine (B92270). bc.edunih.govresearchgate.netacs.orgmdpi.com Further research in this area is needed to optimize these synthetic routes, improve yields, and explore environmentally friendly approaches to facilitate large-scale production of this compound and its derivatives. researchgate.netcaltech.edu The fact that this compound can serve as a precursor for the synthesis of other lupin alkaloids like matrine and allomatrine highlights the importance of efficient this compound synthesis. nih.gov

In-depth Elucidation of Novel Molecular Targets and Signaling Pathways for this compound's Biological Activities

While matrine and oxymatrine have been shown to interact with various molecular targets and signaling pathways, the specific targets and mechanisms of action for this compound are less understood. frontiersin.orgsemanticscholar.orgnih.govd-nb.infomdpi.com Future research should focus on conducting comprehensive studies to identify the specific proteins, enzymes, and pathways that this compound interacts with to exert its biological effects. Techniques such as pull-down assays coupled with mass spectrometry, as used in studies for matrine, could be employed to identify direct protein targets. nih.gov Network pharmacology approaches, which have been applied to study the mechanisms of traditional Chinese medicine components including matrine and oxymatrine, could also be valuable in predicting and understanding the complex interactions of this compound within biological systems. semanticscholar.orgmdpi.com Given that even small structural differences in isomers can lead to distinct biological activities, it is crucial to investigate if this compound engages novel targets or modulates pathways differently compared to its isomers.

Integration of Advanced Omics Technologies (e.g., Proteomics, Metabolomics) in Mechanistic Studies

To gain a holistic understanding of how this compound affects biological systems, integrating advanced omics technologies such as proteomics and metabolomics is essential. plos.orgnih.govrevespcardiol.orgfrontiersin.orgmdpi.com Proteomics can reveal changes in protein expression and modification profiles in response to this compound treatment, providing insights into affected cellular processes. plos.orgrevespcardiol.orgfrontiersin.orgbepls.com Metabolomics can identify alterations in the levels of small molecules, reflecting the metabolic consequences of this compound's activity. plos.orgnih.govfrontiersin.orgmdpi.com Combining these approaches can provide a more comprehensive picture of the molecular mechanisms underlying this compound's biological effects and help identify potential biomarkers of its activity. plos.orgrevespcardiol.orgfrontiersin.org This integrated approach moves beyond studying individual molecules to understanding complex interactions within biological systems. revespcardiol.org

Application of Artificial Intelligence and Machine Learning for Accelerated Drug Discovery and Design of this compound Derivatives

Artificial intelligence (AI) and machine learning (ML) are increasingly being applied in drug discovery to accelerate the identification of potential drug candidates and design of novel molecules. mednexus.orgnih.govdiscoveracs.orgdrughunter.comdrugdiscoverychemistry.com These technologies can be leveraged in this compound research for various purposes, including predicting its ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, identifying potential targets based on its structure, and designing novel this compound derivatives with improved efficacy, selectivity, or pharmacokinetic profiles. mednexus.orgdiscoveracs.orgdrugdiscoverychemistry.com AI/ML algorithms can analyze large datasets of biological and chemical information to identify patterns and make predictions that would be challenging to discern through traditional methods. mednexus.orgnih.govdrughunter.com Applying these computational tools can significantly expedite the drug discovery process for this compound-based therapeutics. mednexus.orgdrughunter.com

Q & A

Q. What frameworks guide ethical experimental design in this compound’s neuropharmacological research?

- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for animal studies, including humane endpoints and power analysis to minimize subject numbers. For human cell lines, obtain IRB approval and document informed consent. Use FINER criteria (Feasible, Novel, Ethical, Relevant) to evaluate study aims .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。